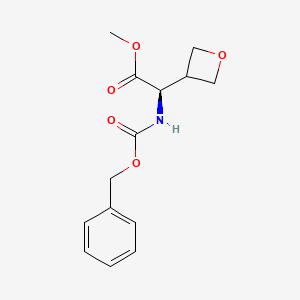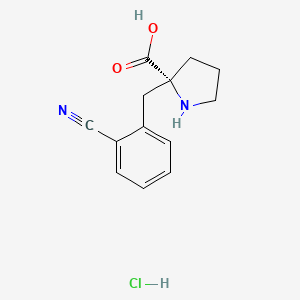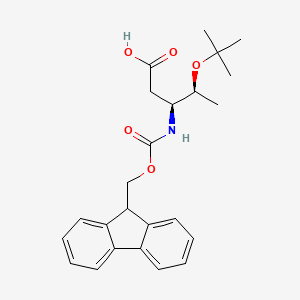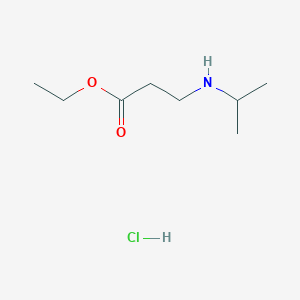
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate, also known as MBCA, is an organic compound commonly used in synthetic organic chemistry. It is a white, crystalline solid that is soluble in most organic solvents. MBCA is a versatile reagent used in a variety of applications, including synthesis of pharmaceuticals, natural products, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a useful reagent in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, natural products, and other organic compounds. It has also been used in the synthesis of peptides, oligonucleotides, and other complex molecules. Additionally, it has been used in the synthesis of dyes and other pigments, as well as the synthesis of polymers and other materials.
Wirkmechanismus
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a nucleophilic reagent, meaning that it can react with other molecules to form covalent bonds. The reaction is initiated by the nucleophilic attack of the Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate on the target molecule. This reaction results in the formation of a new covalent bond between the Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate and the target molecule.
Biochemical and Physiological Effects
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has been used in a variety of biochemical and physiological studies. It has been used to study the effects of lipid metabolism, signal transduction, and protein folding. It has also been used to study the effects of drugs on cellular processes, and to study the effects of environmental toxins on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is an easy to use reagent, and it is relatively inexpensive. It is also a very versatile reagent, and can be used in a variety of laboratory experiments. However, it is important to note that Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a highly reactive compound, and should be handled with care. Additionally, it may be difficult to obtain in some areas, and it may be difficult to find a suitable solvent for the reaction.
Zukünftige Richtungen
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has a wide range of potential applications in the field of synthetic organic chemistry. It can be used in the synthesis of a variety of pharmaceuticals, natural products, and other organic compounds. Additionally, it can be used in the synthesis of peptides, oligonucleotides, and other complex molecules. Additionally, it can be used in the synthesis of dyes and other pigments, as well as the synthesis of polymers and other materials. Furthermore, it can be used to study the effects of lipid metabolism, signal transduction, and protein folding. Finally, it can be used to study the effects of drugs on cellular processes, and to study the effects of environmental toxins on cellular processes.
Synthesemethoden
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate can be synthesized from several starting materials, including benzyl chloride, acetone, and anhydrous sodium acetate. The reaction is typically performed in anhydrous ethanol, with a catalytic amount of a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction yields a white solid product that is recrystallized from methanol to give a white, crystalline solid.
Eigenschaften
IUPAC Name |
methyl (2R)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNUOJLLPXDNI-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)




